The Dawn of a Peptide: An In-depth Technical Guide to the Discovery and Isolation of ACTH (1-13)
The Dawn of a Peptide: An In-depth Technical Guide to the Discovery and Isolation of ACTH (1-13)
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the historical discovery and isolation of Adrenocorticotropic Hormone (1-13) (ACTH (1-13)), a pivotal peptide in endocrinology. It delves into the early experimental methodologies, quantitative analyses of its biological activity, and the nascent understanding of its signaling pathways, offering a valuable resource for researchers in peptide biology and drug development.
Introduction: From Pituitary Extracts to a Defined Peptide
The story of ACTH (1-13) is intrinsically linked to the broader history of the Adrenocorticotropic Hormone (ACTH), a 39-amino acid polypeptide hormone produced by the anterior pituitary gland. Early research in the 1930s identified a factor in pituitary extracts that was crucial for maintaining the adrenal cortex. The full-length ACTH (ACTH (1-39)) was first isolated in 1943. Subsequent research in the mid-20th century focused on elucidating its structure and synthesizing the full peptide, which was achieved in the 1960s and 1970s.[1]
Within this broader effort, scientists began to dissect the ACTH molecule, creating and isolating various fragments to understand the structure-activity relationship. It was discovered that the N-terminal 13 amino acids, designated as ACTH (1-13), were identical to a previously known substance, α-melanocyte-stimulating hormone (α-MSH).[2] This realization opened a new chapter in understanding the diverse biological roles of peptides derived from the common precursor molecule, proopiomelanocortin (POMC).
Isolation and Purification of ACTH (1-13) from Pituitary Glands
The initial isolation of ACTH (1-13), or α-MSH, from pituitary glands was a multi-step process that relied on the biochemical techniques of the mid-20th century. The general workflow involved extraction from pituitary tissue followed by a series of chromatographic separations.
Experimental Protocol: Pituitary Gland Extraction and Fractionation
The following protocol is a synthesized representation of the methodologies employed in the 1950s and 1960s for the isolation of ACTH and its fragments.
Objective: To extract and partially purify peptide hormones, including ACTH and MSH, from pituitary glands.
Materials:
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Frozen pituitary glands (e.g., bovine, porcine, or human)
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Acetone (B3395972), cold
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Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
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Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄)
-
Glacial acetic acid
-
Centrifuge
-
Grinder or homogenizer
Procedure:
-
Acetone Powder Preparation:
-
Frozen pituitary glands were minced and homogenized in several volumes of cold acetone.
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The mixture was centrifuged, and the supernatant was discarded.
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This acetone wash was repeated multiple times to dehydrate and defat the tissue.
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The resulting pellet, an acetone powder, was dried under vacuum. This powder served as a stable starting material for hormone extraction.[3]
-
-
Acid-Acetone Extraction:
-
The acetone powder was extracted with a mixture of hydrochloric acid and acetone. This acidic environment facilitated the solubilization of basic peptides like ACTH and its fragments.
-
The mixture was stirred for several hours at a low temperature and then centrifuged to remove insoluble material.
-
-
Salt Precipitation:
-
The acid-acetone extract was subjected to salt precipitation, often using sodium chloride, to concentrate the peptides.
-
The precipitate, containing the crude peptide fraction, was collected by centrifugation.
-
-
Ammonium Sulfate Fractionation:
-
The crude peptide fraction was redissolved in an appropriate buffer and subjected to fractional precipitation with ammonium sulfate.
-
By gradually increasing the concentration of ammonium sulfate, different protein and peptide fractions were selectively precipitated. The fraction containing ACTH and MSH activity was collected.
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Experimental Protocol: Chromatographic Separation of ACTH Fragments
Following initial extraction and fractionation, various chromatographic techniques were employed to separate ACTH (1-13) from the full-length hormone and other pituitary peptides.
Objective: To separate and purify ACTH (1-13) (α-MSH) from other ACTH-related peptides.
Materials:
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Partially purified pituitary extract
-
For Ion-Exchange Chromatography:
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Carboxymethyl cellulose (B213188) (CMC) or Diethylaminoethyl (DEAE) cellulose resin[4][5][6][7]
-
Appropriate buffers for equilibration and elution (e.g., acetate (B1210297) or phosphate (B84403) buffers) with a salt gradient (e.g., NaCl)
-
Chromatography column
-
-
For Gel Filtration Chromatography:
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Sephadex G-50 or G-75 resin[8]
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Elution buffer (e.g., dilute acetic acid)
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Chromatography column
-
-
Fraction collector
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Spectrophotometer for monitoring protein elution (A280 nm)
Procedure:
-
Ion-Exchange Chromatography:
-
The partially purified extract was dissolved in the starting buffer and loaded onto a pre-equilibrated ion-exchange column (e.g., CM-cellulose for cation exchange).[4][5][6][7]
-
Proteins and peptides were bound to the resin based on their net charge at the given pH.
-
A salt gradient (e.g., increasing NaCl concentration) was applied to the column to elute the bound peptides. Peptides with weaker ionic interactions would elute at lower salt concentrations, while more tightly bound peptides required higher salt concentrations for elution.
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Fractions were collected and assayed for biological activity (melanocyte-stimulating and steroidogenic). ACTH (1-13) would elute at a different salt concentration than the full-length ACTH (1-39).[9]
-
-
Gel Filtration Chromatography:
-
Fractions enriched in ACTH (1-13) from the ion-exchange step were pooled, concentrated, and applied to a gel filtration column (e.g., Sephadex G-50).[8]
-
This technique separated molecules based on their size. Smaller molecules like ACTH (1-13) would enter the pores of the resin beads and thus have a longer path to travel, eluting later than larger molecules like ACTH (1-39).[9]
-
Fractions were again collected and assayed to identify the purified ACTH (1-13).
-
The combination of these extraction and chromatography steps allowed for the successful isolation of ACTH (1-13) with a high degree of purity for subsequent characterization.
Biological Activity and Quantitative Analysis
A crucial aspect of the discovery of ACTH (1-13) was the characterization of its biological activities and the quantitative comparison with the full-length ACTH.
Melanocyte-Stimulating Activity
The primary biological activity of ACTH (1-13) was found to be its potent stimulation of melanocytes, leading to skin darkening in amphibians. The in vitro frog skin bioassay was the standard method for quantifying this activity.
Objective: To quantify the melanocyte-stimulating activity of peptide fractions.
Materials:
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Frog skin (e.g., from Rana pipiens)
-
Ringer's solution
-
Peptide samples (pituitary fractions, purified ACTH fragments)
-
Petri dishes or similar chambers
-
Light source and a photometer or microscope to measure skin darkening (reflectance)
Procedure:
-
Pieces of frog skin were excised and mounted in a chamber containing Ringer's solution.
-
The baseline skin color (reflectance) was measured using a photometer.
-
The peptide sample was added to the Ringer's solution bathing the skin.
-
The change in skin reflectance was measured over time. A decrease in reflectance indicated skin darkening due to the dispersion of melanin (B1238610) granules within the melanocytes.
-
The potency of the sample was determined by comparing the degree of darkening to that produced by a standard preparation of MSH.
Steroidogenic Activity
In contrast to its potent melanotropic effects, ACTH (1-13) was found to have little to no steroidogenic activity, meaning it did not stimulate the adrenal cortex to produce corticosteroids. This was a key finding that differentiated it from the full-length ACTH.
Objective: To assess the ability of peptide fractions to stimulate corticosteroid production.
Materials:
-
Adrenal glands (e.g., from rats)
-
Collagenase or trypsin for tissue dispersion
-
Incubation medium (e.g., Krebs-Ringer bicarbonate buffer with glucose and albumin)
-
Peptide samples
-
Method for measuring corticosteroids (e.g., fluorometry or later, radioimmunoassay)
Procedure:
-
Adrenal glands were removed, decapsulated, and minced.
-
The tissue was incubated with an enzyme (e.g., collagenase) to disperse the adrenal cells.
-
The isolated adrenal cells were washed and resuspended in the incubation medium.
-
Aliquots of the cell suspension were incubated with the peptide samples for a defined period (e.g., 2 hours).
-
At the end of the incubation, the amount of corticosteroids (e.g., corticosterone) released into the medium was measured.
-
The steroidogenic potency of the sample was determined by comparing the amount of corticosteroid produced to that stimulated by a standard ACTH preparation.
Quantitative Data Summary
The following table summarizes the relative biological potencies of ACTH (1-13) and full-length ACTH (1-39) based on the findings from these early bioassays.
| Peptide | Melanocyte-Stimulating Activity (Relative Potency) | Steroidogenic Activity (Relative Potency) |
| ACTH (1-39) | Moderate | High (100%) |
| ACTH (1-13) (α-MSH) | High | Negligible to None[10] |
Note: Relative potencies are approximate and varied depending on the specific assay conditions and species used. It was found that while ACTH (1-13) is a potent stimulator of melanocytes, it lacks the necessary structural components to effectively activate the ACTH receptor (MC2R) on adrenal cells and trigger steroidogenesis.[10]
Early Understanding of the Signaling Pathway
The discovery of cyclic adenosine (B11128) monophosphate (cAMP) as a "second messenger" by Earl W. Sutherland Jr. in the 1950s revolutionized the understanding of hormone action.[11][12][13] It was soon established that the action of ACTH on the adrenal cortex was mediated by this pathway.
ACTH Signaling in Adrenal Cells
The binding of ACTH to its receptor on the surface of adrenal cortical cells was shown to activate the enzyme adenylate cyclase, which converts ATP to cAMP.[14] This increase in intracellular cAMP then triggers a cascade of events leading to the synthesis and release of corticosteroids.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the isolation and bioassay of ACTH (1-13).
Conclusion
The discovery and isolation of ACTH (1-13) marked a significant milestone in endocrinology. It demonstrated that a single precursor molecule could give rise to multiple peptides with distinct biological functions. The early experimental work, relying on classic biochemical techniques and clever bioassays, laid the foundation for our current understanding of the complex processing of proopiomelanocortin and the diverse roles of its derivative peptides in physiology and disease. This historical perspective provides a valuable context for ongoing research into the therapeutic potential of ACTH fragments and other melanocortin receptor agonists.
References
- 1. Editorial: ACTH Action in the Adrenal Cortex: From Molecular Biology to Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. On the isolation of human pituitary hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conductscience.com [conductscience.com]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ion-Exchange Chromatography: Basic Principles and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective extraction of growth hormone from bovine pituitary gland and its further purification and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and amino acid sequence of melanocyte-stimulating hormone from the dogfish Squalus acanthias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Earl Sutherland (1915-1974) [corrected] and the discovery of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Earl W. Sutherland, Jr. - Biography [exhibits.library.miami.edu]
- 13. Earl Wilbur Sutherland Jr. - Wikipedia [en.wikipedia.org]
- 14. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
